Cas no 26544-34-3 (Apiin)

Apiin structure
Apiin structure
Product Name:Apiin
CAS No:26544-34-3
MF:C26H28O14
MW:564.4921
MDL:MFCD00016941
CID:255011
PubChem ID:57647671
Update Time:2024-10-30

Apiin Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydr...
    • Apiin
    • APIIN(P) PrintBack
    • APIIN(RG) PrintBack
    • Apioside
    • 7-(2-APIOSYLGLUCOSYL)APIGENIN
    • apigenin 7-O-apiosylglucoside
    • Apigenin-7-(2-O-apiosylglucoside)
    • APIGENIN-7-APIOGLUCOSIDE
    • APIGENIN-7-APIOSYLGLUCOSIDE
    • apigenin-7-O-apiosyl(1->2)glucoside
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 7-((2S,3R,4S,5S,6R)-3-((2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hy
    • MEGxp0_000965
    • Apigenin 7-O-.beta.-D-apiofuranosyl(1->2)-.beta.-D-glucopyranoside
    • HMS3330C16
    • 26544-34-3
    • Apiin, >=97.0% (HPLC)
    • NTDLXWMIWOECHG-MFMSCHSJSA-N
    • Q-100332
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • MFCD30749827
    • MFCD00016941
    • MLS000575008
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-C-(hydroxymethyl)-beta-D-glycero-tetrofuranosyl-(1->2)-beta-D-glucopyranoside
    • EINECS 247-780-0
    • KBio1_001979
    • APIIN [MI]
    • DivK1c_007035
    • KBio2_000684
    • AKOS030632988
    • NTDLXWMIWOECHG-YRCFQSNFSA-N
    • Q2858300
    • Apiin (11)
    • SPECTRUM350025
    • 7-((2-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)- 5-HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • SR-01000712126
    • BRD-K52379519-001-02-0
    • KBio2_003252
    • Spectrum2_001800
    • SpecPlus_000939
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • HY-N0577
    • 4H-1-Benzopyran-4-one, 7-[(2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • KBioSS_000684
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-glucopyranoside
    • KBio2_005820
    • 7-((2-O-beta-D-Apiofuranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyranone
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-apigenin
    • SDCCGMLS-0066949.P001
    • AS-74876
    • Spectrum4_001817
    • C04858
    • Spectrum_000204
    • CHEBI:15932
    • 6QU3EZE37U
    • Apigenin 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • CHEMBL1535342
    • BDBM153268
    • NCGC00178147-01
    • 7-((2-O-.BETA.-D-APIOFURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-5- HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRANONE
    • 5,7,4'-trihydroxyflavone 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • DTXSID90949393
    • HMS2209P05
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • KBioGR_002458
    • 5,7,4'-trihydroxyflavone 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • NCGC00178147-02
    • Spectrum5_000553
    • apigenin 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • CCG-39950
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • CS-0009113
    • 7-O-(beta-D-Apiofuranosyl-1,2-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • SR-01000712126-2
    • BSPBio_003313
    • SMR000156232
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • KBio3_002815
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)-beta-D-glucopyranoside
    • SCHEMBL316910
    • UNII-6QU3EZE37U
    • Spectrum3_001787
    • NS00050512
    • 7-(((2S,3R,4S,5S,6R)-3-(((2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • SPBio_001759
    • 7-{[(2S,3R,4S,5S,6R)-3-{[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • BRD-A50964568-001-01-5
    • ACon1_001125
    • AKOS040745127
    • NCGC00169653-01
    • Flavone base + 3O, O-Hex-Pen
    • SCHEMBL16352045
    • NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Apigenin 7-apiosylglucoside
    • 4',5,7-Trihydroxyflavone 7-apiosylglucoside
    • MDL: MFCD00016941
    • Inchi: 1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2
    • InChI Key: NTDLXWMIWOECHG-UHFFFAOYSA-N
    • SMILES: O(C1([H])C([H])(C(C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])C1([H])C([H])(OC2=C([H])C(=C3C(C([H])=C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])OC3=C2[H])=O)O[H])OC([H])(C([H])([H])O[H])C([H])(C1([H])O[H])O[H]

Computed Properties

  • Exact Mass: 564.14800
  • Monoisotopic Mass: 564.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 7
  • Complexity: 923
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 225
  • Molecular Weight: 564.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.74
  • Melting Point: 230°C (dec.)
  • Boiling Point: 942.159°C at 760 mmHg
  • Flash Point: 316.7°C
  • Refractive Index: 1.744
  • Solubility: 3889 mg/L @ 25 °C (est)
  • PSA: 228.97000
  • LogP: -1.48520

Apiin Security Information

Apiin Customs Data

  • HS CODE:29389090

Apiin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N0577-5mg
Apiin
26544-34-3 99.14%
5mg
¥2370 2024-05-22
MedChemExpress
HY-N0577-10mg
Apiin
26544-34-3 99.14%
10mg
¥4030 2024-05-22
MedChemExpress
HY-N0577-20mg
Apiin
26544-34-3 99.14%
20mg
¥6860 2024-05-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0993-20mg
Apiin
26544-34-3 HPLC≥98%
20mg
¥2200元 2023-09-15
DC Chemicals
DCQ-077-20 mg
Apiin
26544-34-3 >98%, Standard References Grade
20mg
$280.0 2022-03-01
abcr
AB151773-10 mg
Apiin; .
26544-34-3
10 mg
€504.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-20mg
Apiin
26544-34-3 98%
20mg
$120 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-100mg
Apiin
26544-34-3 98%
100mg
$360 2023-09-20
ChemScence
CS-0009113-5mg
Apiin
26544-34-3 99.14%
5mg
$237.0 2022-04-27
ChemScence
CS-0009113-10mg
Apiin
26544-34-3 99.14%
10mg
$403.0 2022-04-27
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.